molecular formula C12H20O3 B13538860 Methyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13538860
M. Wt: 212.28 g/mol
InChI Key: LGYYQBWKPRRDNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol . This compound belongs to the class of oxaspiro compounds, characterized by a spiro-connected oxane ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Methyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate involves several steps. One common method includes the reaction of 6-propyl-1-oxaspiro[2.5]octane-2-carboxylic acid with methanol in the presence of a catalyst . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like sulfuric acid, and specific temperature and pressure conditions to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-3-4-9-5-7-12(8-6-9)10(15-12)11(13)14-2/h9-10H,3-8H2,1-2H3

InChI Key

LGYYQBWKPRRDNV-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC2(CC1)C(O2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.